molecular formula C4H5BrN2O B2959365 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one CAS No. 89363-91-7

4-Bromo-5-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B2959365
CAS No.: 89363-91-7
M. Wt: 177.001
InChI Key: JFEULJIQSHXRQK-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1H-pyrazol-3(2H)-one: is a chemical compound with the molecular formula C4H5BrN2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one typically involves the bromination of 5-methyl-1H-pyrazol-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of 5-methyl-1H-pyrazol-3(2H)-one.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted pyrazoles.
  • Oxidation reactions produce oxidized derivatives of the compound.
  • Reduction reactions regenerate the parent pyrazole compound.

Scientific Research Applications

Chemistry: 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays to investigate the activity of various enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also employed in the synthesis of materials with specific properties for use in electronics and other advanced technologies.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one depends on its specific application. In enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In receptor binding assays, it may interact with receptor sites, modulating receptor function and signaling pathways.

Comparison with Similar Compounds

    4-Bromo-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of a ketone group, which can influence its reactivity and applications.

    4-Bromo-1H-pyrazole: Lacks the methyl group, which can affect its chemical properties and biological activity.

Uniqueness: 4-Bromo-5-methyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methyl groups make it a versatile intermediate for various synthetic transformations and applications.

Properties

IUPAC Name

4-bromo-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(8)7-6-2/h1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEULJIQSHXRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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